molecular formula C14H11ClN2O2 B14497761 2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile CAS No. 63555-87-3

2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile

Cat. No.: B14497761
CAS No.: 63555-87-3
M. Wt: 274.70 g/mol
InChI Key: UBEYZHNKTAFWIS-UHFFFAOYSA-N
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Description

2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile is a chemical compound that belongs to the class of aryloxyphenoxypropionic acids. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s structure features a chloropyridinyl group linked to a phenoxypropanenitrile moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridin-2-ol and 4-bromophenoxypropanenitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Coupling Reaction: The 5-chloropyridin-2-ol undergoes a nucleophilic substitution reaction with 4-bromophenoxypropanenitrile to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Conversion to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile involves its interaction with specific molecular targets. For instance, in its role as a herbicide, the compound inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts lipid biosynthesis, leading to the death of the targeted plant species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile stands out due to its specific structural features, which confer unique reactivity and biological activity. Its chloropyridinyl group enhances its ability to interact with biological targets, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

63555-87-3

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

2-[4-(5-chloropyridin-2-yl)oxyphenoxy]propanenitrile

InChI

InChI=1S/C14H11ClN2O2/c1-10(8-16)18-12-3-5-13(6-4-12)19-14-7-2-11(15)9-17-14/h2-7,9-10H,1H3

InChI Key

UBEYZHNKTAFWIS-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC1=CC=C(C=C1)OC2=NC=C(C=C2)Cl

Origin of Product

United States

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